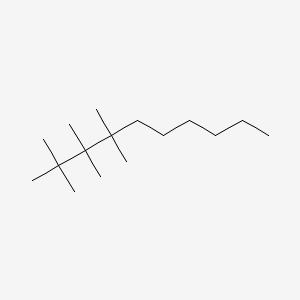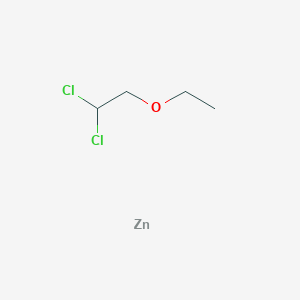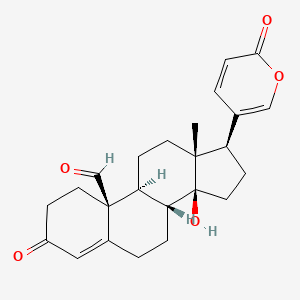![molecular formula C20H30O4 B14700318 5,9-dimethyl-14-propan-2-yl-13,16-dioxapentacyclo[8.6.0.01,15.04,9.012,14]hexadecane-5-carboxylic acid CAS No. 24390-57-6](/img/structure/B14700318.png)
5,9-dimethyl-14-propan-2-yl-13,16-dioxapentacyclo[8.6.0.01,15.04,9.012,14]hexadecane-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,9-dimethyl-14-propan-2-yl-13,16-dioxapentacyclo[86001,1504,9012,14]hexadecane-5-carboxylic acid is a complex organic compound with a unique pentacyclic structure This compound is notable for its intricate arrangement of carbon atoms and the presence of multiple functional groups, including carboxylic acid and ether linkages
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,9-dimethyl-14-propan-2-yl-13,16-dioxapentacyclo[8.6.0.01,15.04,9.012,14]hexadecane-5-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common approach is the Diels-Alder reaction, which forms the pentacyclic core. Subsequent steps involve functional group modifications, such as oxidation and esterification, to introduce the carboxylic acid and ether groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using readily available starting materials, efficient catalysts, and environmentally friendly solvents. The process may also involve purification steps, such as recrystallization or chromatography, to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5,9-dimethyl-14-propan-2-yl-13,16-dioxapentacyclo[8.6.0.01,15.04,9.012,14]hexadecane-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used under various conditions, such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the reagents employed.
Applications De Recherche Scientifique
5,9-dimethyl-14-propan-2-yl-13,16-dioxapentacyclo[86001,1504,9
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Its potential biological activity could be explored for developing new pharmaceuticals or studying biochemical pathways.
Medicine: The compound may have therapeutic potential, particularly if it exhibits activity against specific diseases or conditions.
Industry: Its properties could be useful in materials science, such as developing new polymers or coatings.
Mécanisme D'action
The mechanism by which 5,9-dimethyl-14-propan-2-yl-13,16-dioxapentacyclo[8.6.0.01,15.04,9.012,14]hexadecane-5-carboxylic acid exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure could allow it to fit into specific binding sites, influencing biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,9-dimethyl-14-propan-2-yl-13,16-dioxapentacyclo[8.6.0.01,15.04,9.012,14]hexadecane: Lacks the carboxylic acid group, which may affect its reactivity and applications.
5,9-dimethyl-14-propan-2-yl-13,16-dioxapentacyclo[8.6.0.01,15.04,9.012,14]hexadecane-5-ol: Contains a hydroxyl group instead of a carboxylic acid, potentially altering its chemical behavior and biological activity.
Uniqueness
5,9-dimethyl-14-propan-2-yl-13,16-dioxapentacyclo[86001,1504,9012,14]hexadecane-5-carboxylic acid is unique due to its combination of a pentacyclic structure and multiple functional groups
Propriétés
Numéro CAS |
24390-57-6 |
|---|---|
Formule moléculaire |
C20H30O4 |
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
5,9-dimethyl-14-propan-2-yl-13,16-dioxapentacyclo[8.6.0.01,15.04,9.012,14]hexadecane-5-carboxylic acid |
InChI |
InChI=1S/C20H30O4/c1-11(2)20-14(23-20)10-13-17(3)7-5-8-18(4,16(21)22)12(17)6-9-19(13)15(20)24-19/h11-15H,5-10H2,1-4H3,(H,21,22) |
Clé InChI |
PUNOKGVUKRGTSP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C12C(O1)CC3C4(CCCC(C4CCC35C2O5)(C)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![14-oxa-10-azatetracyclo[8.6.0.02,7.012,16]hexadeca-1(16),2,4,6,8,11-hexaene-13,15-dione](/img/structure/B14700274.png)




![Heptadecyl 3-[bis(2-chloroethyl)amino]-4-methylbenzoate](/img/structure/B14700297.png)
![2,3-Bis(4-methoxyphenyl)-1H-pyrrolo[2,3-B]pyridin-6-amine](/img/structure/B14700299.png)

![2-Bromo-3-[(4-methylphenyl)sulfonyl]-2,3,4,5-tetrahydro-1h-3-benzazepin-1-one](/img/structure/B14700312.png)


